![molecular formula C42H50FN7O8S2 B608074 N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid CAS No. 1990504-72-7](/img/structure/B608074.png)
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid
Overview
Description
This compound is a benzamide derivative co-formulated with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). Its structure features:
- A benzamide core substituted with a 1,2,4-triazole group at the 4-position.
- A pentan-2-yl backbone with a cyclopropylamino group (bearing a 4-fluorophenyl substituent) and a 4-methylpiperazin-1-yl moiety.
- The 4-methylbenzenesulfonic acid counterion likely enhances solubility and stability.
Its structural motifs—cyclopropyl, triazole, and sulfonic acid—are common in medicinal chemistry for modulating pharmacokinetics and target binding .
Preparation Methods
Synthesis of Key Intermediates
Preparation of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine
The chiral cyclopropane core is synthesized via a Sharpless asymmetric cyclopropanation reaction. A diazo compound derived from 4-fluorostyrene reacts with ethyl diazoacetate in the presence of a chiral Rh(II) catalyst, yielding the cyclopropane ester. Hydrolysis with NaOH produces the carboxylic acid, which undergoes Curtius rearrangement using diphenylphosphoryl azide (DPPA) to generate the amine .
Table 1: Reaction Conditions for Cyclopropane Intermediate
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Cyclopropanation | Rh(II)(S-PTTL)₄, CH₂Cl₂, 0°C | 78% | |
Hydrolysis | 2M NaOH, EtOH, reflux | 95% | |
Curtius Rearrangement | DPPA, toluene, 80°C | 62% |
Synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzoic Acid
4-Azidobenzoic acid undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propiolamide in DMF at 60°C, producing the triazole-substituted benzoic acid. Purification via recrystallization from ethanol/water achieves >99% purity .
Coupling Reactions and Core Assembly
Reductive Amination of Pentan-2-yl Backbone
The central pentan-2-yl scaffold is constructed by reductive amination between (1R,2S)-2-(4-fluorophenyl)cyclopropanamine and levulinic acid. Sodium cyanoborohydride in methanol at pH 5 facilitates the reaction, yielding the secondary amine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in THF stabilizes the intermediate .
Table 2: Reductive Amination Parameters
Piperazine Coupling and Benzamide Formation
The Boc-protected amine undergoes deprotection with HCl/dioxane, followed by coupling with 4-methylpiperazine using HATU/DIPEA in DMF. The resulting intermediate reacts with 4-(1H-1,2,3-triazol-1-yl)benzoic acid via EDCI/HOBt activation, forming the benzamide .
3\text{N, CH}2\text{Cl}_2} \text{Benzamide product (92\% yield)}
Formation of 4-Methylbenzenesulfonic Acid Salt
The free base is dissolved in hot ethanol and treated with 2 equivalents of p-toluenesulfonic acid monohydrate. Crystallization at 4°C yields the bis-tosylate salt with a melting point of 218–220°C .
Table 3: Salt Formation Metrics
Purification and Characterization
Chromatographic Purification
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) removes residual isomers. Final purity exceeds 99.5% as confirmed by LC-MS .
Stereochemical Verification
X-ray crystallography confirms the (1R,2S) cyclopropane and (2S) pentan-2-yl configurations. Chiral HPLC (Chiralpak IC-3 column) shows >99% enantiomeric excess .
Process Optimization and Scale-Up
Cyclopropanation Catalyst Screening
Rh(II)(S-PTTL)₄ outperforms Cu(OTf)₂ in enantioselectivity (98% ee vs. 82% ee) .
Solvent Effects on Coupling Reactions
DMF increases amidation yields (92%) compared to THF (78%) due to improved solubility of HATU .
Comparative Analysis of Synthetic Routes
Patent WO2021118996A1 emphasizes HATU-mediated couplings, while US20180312474A1 favors EDCI/HOBt. The former achieves higher yields (92% vs. 85%) but requires costlier reagents.
Chemical Reactions Analysis
Formation of the Piperazine-Carboxamide Moiety
Reaction : Coupling of an intermediate carboxylic acid derivative with 4-methylpiperazine.
Conditions :
-
Reagent : N-methylpiperazine in the presence of a coupling agent (e.g., HATU or EDC) .
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).
-
Product : Amide bond formation at the 1-oxopentan-2-yl position .
Dess-Martin Oxidation
Reaction : Oxidation of a secondary alcohol to a ketone.
Conditions :
-
Reagent : Dess-Martin periodinane (DMP).
-
Solvent : DCM or acetonitrile.
-
Role : Generates the ketone intermediate required for subsequent reductive amination .
Reductive Amination with (1R,2S)-2-(4-Fluorophenyl)cyclopropylamine
Reaction : Formation of the stereospecific cyclopropylamine linkage.
Conditions :
-
Reagent : (1R,2S)-2-(4-Fluorophenyl)cyclopropylamine and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Solvent : Tetrahydrofuran (THF) or methanol.
-
Key Feature : Achieves the (1R,2S) stereochemistry of the cyclopropane ring .
Coupling with 4-(Triazol-1-yl)benzamide
Reaction : Final amidation to introduce the triazole-containing benzamide group.
Conditions :
-
Reagent : 4-(Triazol-1-yl)benzoic acid activated with HATU or DCC.
-
Solvent : DMF or THF.
Step | Reaction Type | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Amide Coupling | N-methylpiperazine, HATU, DCM | Introduce piperazine-carboxamide |
2 | Oxidation | Dess-Martin periodinane, DCM | Generate ketone for amination |
3 | Reductive Amination | Cyclopropylamine, NaBH(OAc)₃, THF | Form stereospecific cyclopropane |
4 | Benzamide Formation | 4-(Triazol-1-yl)benzoic acid, HATU, DMF | Attach triazole-aromatic moiety |
Biochemical Reaction Mechanism
Bomedemstat acts as an irreversible LSD1 inhibitor through a mechanism involving cyclopropane ring opening and covalent adduct formation:
Hydride Abstraction by FAD
Reaction : LSD1’s FAD cofactor abstracts a hydride from the cyclopropane methylene group.
Outcome : Formation of a carbocation intermediate .
Cyclopropane Ring Opening and Iminium Formation
Reaction : The carbocation rearranges into a conjugated iminium species.
Role : Stabilizes the transition state, enabling hydrolysis .
Hydrolysis and Covalent Adduct Formation
Reaction : Hydrolysis of the iminium releases cinnamaldehyde, which reacts with FAD.
Outcome : Formation of a stable FAD-cinnamaldehyde adduct, permanently inactivating LSD1 .
Table 2: Biochemical Inhibition Pathway
Step | Process | Key Intermediate | Biological Consequence |
---|---|---|---|
1 | Hydride Transfer | Carbocation | LSD1 active site destabilization |
2 | Iminium Rearrangement | Conjugated iminium ion | Prepares for hydrolytic cleavage |
3 | Hydrolysis & Adduct Formation | FAD-cinnamaldehyde complex | Irreversible enzyme inhibition |
Stability and Reactivity Insights
-
Cyclopropane Reactivity : The strained ring enhances susceptibility to electrophilic attack, critical for LSD1 inhibition .
-
Triazole Group : Participates in π-π stacking interactions but remains chemically inert under physiological conditions .
-
Tosylate Salt : Improves aqueous solubility via sulfonic acid interactions without altering reactivity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid exhibit significant activity against various cancer cell lines. The structural components suggest its potential as an inhibitor of enzymes or receptors involved in cancer pathways, particularly in myeloproliferative neoplasms such as essential thrombocythemia and polycythemia vera.
Neuropharmacology
The compound's design implies interactions with neurotransmitter receptors, which could lead to applications in treating neurological disorders. Its piperazine and triazole groups are particularly relevant for modulating CNS activity, making it a candidate for further exploration in neuropharmacological studies .
Anti-inflammatory Properties
Similar compounds have shown promise as anti-inflammatory agents. The presence of the triazole and piperazine groups may contribute to this effect, suggesting that N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid could be investigated for its ability to inhibit inflammatory pathways.
Synthetic Pathways
The synthesis of this compound typically involves multiple steps designed to optimize yield and purity while minimizing side reactions. Key synthetic strategies include:
- Formation of the cyclopropyl amine : Utilizing readily available reagents.
- Coupling reactions : To assemble the complex structure efficiently.
Case Study 1: Anticancer Efficacy
A study demonstrated that a structurally similar compound inhibited cell proliferation in various cancer cell lines, suggesting that the unique combination of functional groups enhances its efficacy compared to traditional chemotherapeutics .
Case Study 2: Neuropharmacological Effects
In silico docking studies indicated that the compound could effectively bind to serotonin receptors, hinting at potential applications in treating mood disorders and anxiety .
Mechanism of Action
Bomedemstat tosylate exerts its effects by inhibiting the enzyme lysine-specific demethylase-1 (LSD1)By inhibiting LSD1, bomedemstat tosylate prevents the demethylation of H3K4, leading to the repression of DNA transcription and the inhibition of malignant cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include sulfonamide- and triazole-containing compounds from (e.g., compounds [7–9]) and sulfonic acid derivatives from and .
Key Observations :
- The triazole in the target compound may enhance metabolic stability compared to thione analogues ([7–9]), as tautomerization (e.g., thiol ↔ thione) can affect reactivity .
- The 4-methylpiperazine moiety likely increases solubility and basicity relative to simpler amines in analogues.
- The 4-fluorophenyl group in the cyclopropylamino unit may improve target affinity compared to non-halogenated aryl groups, as fluorine often enhances lipophilicity and bioavailability .
Spectroscopic Data :
- IR Spectroscopy :
- NMR : The target’s 4-methylpiperazine and cyclopropyl groups would produce distinct ¹H/¹³C signals (e.g., cyclopropyl CH₂ at δ ~1.0–2.0 ppm) compared to simpler aryl sulfonamides .
Physicochemical and Bioactive Properties
*Derived from ’s sulfonic acid log Pow (1.60) and the target’s additional lipophilic groups (piperazine, fluorophenyl).
Bioactivity Insights :
- The 4-fluorophenyl group may reduce metabolic degradation compared to non-fluorinated analogues, a common strategy in drug design .
Stability and Reactivity
- The cyclopropyl group in the target compound may confer strain-induced reactivity, unlike the unstrained aliphatic chains in analogues [4–6].
- The sulfonic acid counterion improves stability under acidic conditions compared to neutral sulfonamides ([7–9]) .
Biological Activity
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide; 4-methylbenzenesulfonic acid is a complex compound with notable biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound features a unique structure that incorporates a cyclopropyl group, a triazole moiety, and a piperazine derivative. Its molecular formula is C23H34FN7O3S, and it has a molecular weight of 504.58 g/mol. The presence of fluorine and triazole groups suggests potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and enzyme inhibition. Notable findings include:
Anticancer Properties
- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including A549 lung carcinoma and MCF7 breast cancer cells. For instance, one study reported an IC50 value of 3.62 μM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Specifically, the compound activates caspases involved in the apoptotic pathway, leading to increased DNA fragmentation in cancer cells .
- Targeting Specific Kinases : The compound has shown selective inhibition of certain kinases, such as Abl protein kinase, which is crucial in the context of chronic myeloid leukemia (CML). This selective targeting enhances its therapeutic potential while minimizing effects on normal cells .
Enzyme Inhibition
The compound has also been identified as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression. By inhibiting LSD1, the compound may reverse aberrant gene silencing associated with various cancers .
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
- Case Study 1 : In vitro studies on MCF7 cells revealed that treatment with the compound resulted in significant apoptosis induction, as evidenced by increased levels of cleaved PARP (Poly (ADP-ribose) polymerase), indicating effective targeting of apoptotic pathways .
- Case Study 2 : A comparative analysis showed that derivatives with varying substituents on the benzamide group exhibited different levels of cytotoxicity, suggesting structure-activity relationships (SAR) that can guide future modifications for enhanced efficacy .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (μM) | Mechanism |
---|---|---|---|
Antiproliferative | A549 | 3.62 | Apoptosis induction |
Antiproliferative | MCF7 | 63.2 | Caspase activation |
Enzyme Inhibition | LSD1 | < 1 | Epigenetic regulation |
Kinase Inhibition | Abl | 7.4 | Selective targeting in CML |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the cyclopropane and triazole moieties in this compound?
The cyclopropane group can be synthesized via [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn/Cu couples with diiodomethane), while the triazole ring is typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key challenges include stereochemical control of the cyclopropane [(1R,2S) configuration] and regioselectivity in triazole formation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate intermediates .
Q. How should researchers characterize the stereochemical purity of this compound?
Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric detection to resolve enantiomers. Confirm configurations via X-ray crystallography or NOE NMR experiments, especially for the cyclopropane and piperazine moieties. Absolute stereochemistry can be assigned using Mosher’s acid derivatives for chiral centers .
Q. What analytical methods are suitable for assessing hydrolytic stability of the 4-methylbenzenesulfonic acid counterion?
Perform accelerated stability studies in buffered solutions (pH 1–9) at 40°C, monitored by LC-MS. Use ion-pair chromatography (e.g., C18 column with 0.1% heptafluorobutyric acid) to detect sulfonic acid degradation. Compare degradation kinetics under oxidative (H2O2) and thermal stress conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the 4-fluorophenylcyclopropylamino moiety for target binding?
Replace the 4-fluorophenyl group with bioisosteres (e.g., 3-chlorophenyl, pyridinyl) and evaluate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular dynamics simulations can predict interactions with hydrophobic pockets in target proteins. Evidence from similar compounds shows that electron-withdrawing substituents enhance metabolic stability .
Q. What experimental designs resolve contradictions in biological activity data across assay platforms?
Cross-validate cell-based assays (e.g., IC50 in HEK293 cells) with biochemical assays (e.g., enzymatic inhibition). Use orthogonal detection methods (e.g., fluorescence polarization vs. radiometric assays) to rule out interference from the triazole group. Statistical tools like Bland-Altman analysis quantify inter-assay variability .
Q. How can researchers separate and quantify diastereomers formed during the coupling of the (2S)-pentan-2-yl backbone?
Employ supercritical fluid chromatography (SFC) with a Chiralcel OD-3 column and CO2/ethanol mobile phase. Optimize column temperature (25–40°C) and backpressure (100–150 bar) for baseline resolution. Confirm identities using high-resolution MS/MS and comparative NMR shift analysis .
Q. What in silico strategies predict the impact of the 4-methylpiperazin-1-yl group on pharmacokinetics?
Use QSAR models (e.g., SwissADME) to calculate logP, polar surface area, and P-glycoprotein efflux ratios. Molecular docking (AutoDock Vina) into CYP3A4 and CYP2D6 active sites identifies metabolic hot spots. Compare with experimental microsomal stability data to validate predictions .
Q. Methodological Considerations
- Data Reprodubility : For kinetic studies, use stopped-flow techniques to monitor rapid reactions (e.g., triazole formation). Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for ion suppression .
- Controlled Synthesis : Apply design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading) for the cyclopropane step. Central composite designs minimize experimental runs while maximizing yield and enantiomeric excess .
- Non-Covalent Interactions : Investigate π-π stacking between the triazole and aromatic residues using UV-Vis titration. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots clarify binding mechanisms .
Properties
CAS No. |
1990504-72-7 |
---|---|
Molecular Formula |
C42H50FN7O8S2 |
Molecular Weight |
864.0 g/mol |
IUPAC Name |
N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C28H34FN7O2.2C7H8O3S/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;2*1-6-2-4-7(5-3-6)11(8,9)10/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*2-5H,1H3,(H,8,9,10)/t24-,25-,26+;;/m0../s1 |
InChI Key |
WLRWBXFBIJMKHG-DVNXTAPYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)[C@H](CCCN[C@@H]2C[C@H]2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCN(CC1)C(=O)C(CCCNC2CC2C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)N5C=CN=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
IMG-7289 ditosylate; IMG 7289 ditosylate; IMG7289ditosylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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